

# natural occurrence of tartrate salts

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An In-Depth Technical Guide to the Natural Occurrence of Tartrate Salts

## Introduction

Tartaric acid (2,3-dihydroxybutanedioic acid) is a crystalline organic acid that is widespread in the plant kingdom.<sup>[1][2]</sup> It primarily exists as its salts, known as tartrates, with potassium bitartrate being the most common form.<sup>[1][3]</sup> These compounds are significant in the food and beverage industry, particularly in winemaking, where they influence sensory attributes like taste and stability.<sup>[4][5]</sup> They also serve as important chiral building blocks in organic synthesis.<sup>[6]</sup> This guide provides a comprehensive overview of the natural occurrence of tartrate salts, their biosynthesis, quantitative distribution, and the experimental protocols used for their analysis, tailored for researchers and professionals in drug development and food science.

## Natural Occurrence in the Plant Kingdom

Tartrate salts are found in a variety of plants, but their concentration is notably high in only a few species. The most significant natural sources are grapes (*Vitis vinifera*) and tamarinds (*Tamarindus indica*).<sup>[1]</sup>

- **Grapes (*Vitis vinifera*):** Grapes are the most well-known source of tartaric acid and its salts. <sup>[1]</sup> Tartaric acid is one of the two primary organic acids in grape berries, alongside malic acid, and it plays a crucial role in the acidity and microbial stability of wine.<sup>[4]</sup> During the fermentation and aging of wine, the potassium and calcium salts of tartaric acid can precipitate out of the solution, which is supersaturated with these compounds.<sup>[5][7]</sup> The primary precipitate is potassium bitartrate ( $KHC_4H_4O_6$ ), commonly known as cream of tartar.

or "wine diamonds."[\[1\]](#)[\[3\]](#) These crystalline deposits are a major industrial source of tartrates.[\[3\]](#)[\[8\]](#)

- Tamarind (*Tamarindus indica*): The pulp of the tamarind fruit is exceptionally rich in tartaric acid, which is its major acid component, giving the pulp its characteristic acidic taste.[\[9\]](#) The concentration of tartaric acid in tamarind pulp can range from 8% to 18%.[\[1\]](#)[\[9\]](#) This makes tamarind a significant and sustainable raw material for the commercial extraction of tartaric acid.[\[10\]](#)[\[11\]](#)
- Other Fruit Sources: While grapes and tamarinds have the highest concentrations, tartaric acid and its salts are also present in smaller quantities in other fruits, including bananas, avocados, citrus fruits, apples, cherries, and strawberries.[\[1\]](#)[\[12\]](#)

## Quantitative Data on Tartrate Concentrations

The concentration of tartrates in natural sources varies significantly based on the plant species, variety, maturity, and growing conditions.[\[9\]](#)[\[13\]](#) The following tables summarize representative quantitative data from scientific literature.

Table 1: Tartaric Acid Concentration in Various Fruits

Fruit Source	Scientific Name	Concentration Range (g/L or % w/w)	Notes
Grapes (Berries)	Vitis vinifera	4.0 - 15.0 g/L[14]	Concentration decreases during ripening primarily due to berry dilution.[14]
Tamarind (Pulp)	Tamarindus indica	8 - 18% (w/w)[1][9]	The major organic acid, responsible for the sour taste.[9]
Wine (Grape)	Vitis vinifera	2.0 - 10.0 g/L[5]	Varies widely based on grape variety, region, and winemaking practices. [5]
Fruit Juices (Grape)	Vitis vinifera	3.09 - 4.68 g/L[15]	Generally higher concentration than in fruit nectars.[15]
Fruit Nectars (Grape)	Vitis vinifera	0.68 - 0.86 g/L[15]	Lower concentrations compared to pure juices.[15]

Table 2: Distribution of Tartrates and Malates in *Vitis vinifera* Grapes

Analyte	Early Harvest	Late Harvest
% Total Acidity from Tartrates	56%	57%
% Total Acidity from Malates	50%	45%
% Tartrates as Free Acid	23%	11%
% Malates as Free Acid	45%	27%
<p>Data synthesized from a study on 78 grape varieties. Concentrations of tartrate and malate salts were found to increase between early and late harvests.<a href="#">[13]</a></p>		

## Biosynthesis of Tartaric Acid in Plants

In higher plants, particularly in grapes, L-(+)-tartaric acid is synthesized from the catabolism of L-ascorbic acid (Vitamin C).[\[16\]](#)[\[17\]](#)[\[18\]](#) Several pathways have been proposed, but the predominant route in grapevines is the "Asc C4/C5" pathway.[\[16\]](#)[\[19\]](#)

The key steps in this pathway are:

- L-ascorbic acid is converted to 2-keto-L-gulonate.[\[16\]](#)
- 2-keto-L-gulonate is reduced to L-idonic acid by an aldo-keto reductase.[\[4\]](#)
- L-idonic acid is then oxidized to 5-keto-D-gluconic acid by L-idonate dehydrogenase, which is considered a rate-limiting step.[\[4\]](#)[\[17\]](#)
- This six-carbon intermediate is cleaved, yielding a four-carbon intermediate.[\[16\]](#)[\[19\]](#)
- The four-carbon intermediate is finally oxidized to produce L-(+)-tartaric acid.[\[16\]](#)

This biosynthetic activity occurs in the early stages of grape berry and leaf development.[\[4\]](#)



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Biosynthesis of L-(+)-Tartaric Acid from L-Ascorbic Acid in Grapes.

## Microbial Occurrence and Production

While primarily known as plant metabolites, certain microorganisms are capable of producing tartaric acid. This has led to the development of biotechnological production methods as an alternative to extraction from wine by-products.<sup>[6][8]</sup> Bacteria possessing the enzyme cis-epoxysuccinate hydrolase (CESH) can enantioselectively synthesize L-(+)- and D-(-)-tartaric acids from cis-epoxysuccinic acid.<sup>[6]</sup> Genera such as Nocardia, Achromobacter, and Alcaligenes have been identified for their ability to perform this bioconversion.<sup>[6][20]</sup> More recently, engineered strains of Gluconobacter oxydans have been developed to produce tartaric acid precursors from glucose.<sup>[21]</sup>

## Experimental Protocols

The analysis of tartrate salts involves two primary stages: extraction from the source material and subsequent quantification using analytical techniques.

### Protocol 1: Extraction of Tartrates from a Solid Matrix (e.g., Tamarind Pulp)

This protocol outlines a general method for the extraction and precipitation of tartrates as calcium tartrate.<sup>[10][11][22]</sup>

- Sample Preparation: Weigh 100 g of tamarind pulp. Homogenize the pulp with 300 mL of deionized water.

- Hot Water Extraction: Heat the mixture to 80-90°C for 2-3 hours with continuous stirring to dissolve the tartaric acid and its salts.
- Filtration: Cool the mixture and filter it through cheesecloth or a vacuum filter to separate the liquid extract from the solid pulp residue.
- Precipitation of Potassium Bitartrate: Cool the filtrate in a refrigerator (4°C) for 6-8 hours to precipitate the less soluble potassium bitartrate.<sup>[10]</sup> Collect these crystals via filtration.
- Conversion to Calcium Tartrate: Dissolve the collected potassium bitartrate crystals in a sufficient amount of hot deionized water. While stirring, slowly add a stoichiometric amount of calcium carbonate (CaCO<sub>3</sub>) or calcium hydroxide (Ca(OH)<sub>2</sub>) slurry.<sup>[1][23]</sup> Carbon dioxide will be released during the reaction with calcium carbonate. Reaction: 2 KHC<sub>4</sub>H<sub>4</sub>O<sub>6</sub> + CaCO<sub>3</sub> → CaC<sub>4</sub>H<sub>4</sub>O<sub>6</sub> + K<sub>2</sub>C<sub>4</sub>H<sub>4</sub>O<sub>6</sub> + H<sub>2</sub>O + CO<sub>2</sub>
- Isolation: The resulting calcium tartrate (CaC<sub>4</sub>H<sub>4</sub>O<sub>6</sub>) is insoluble and will precipitate. Filter the mixture, wash the precipitate with cold water to remove soluble impurities, and dry the calcium tartrate salt.
- Acidification (Optional): To obtain free tartaric acid, the calcium tartrate precipitate can be treated with a strong acid like sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), which precipitates calcium as calcium sulfate, leaving tartaric acid in the solution.<sup>[1][23]</sup>

## Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the separation and quantification of organic acids, including tartaric acid, in complex matrices like fruit juices and wine.<sup>[15][24][25]</sup>

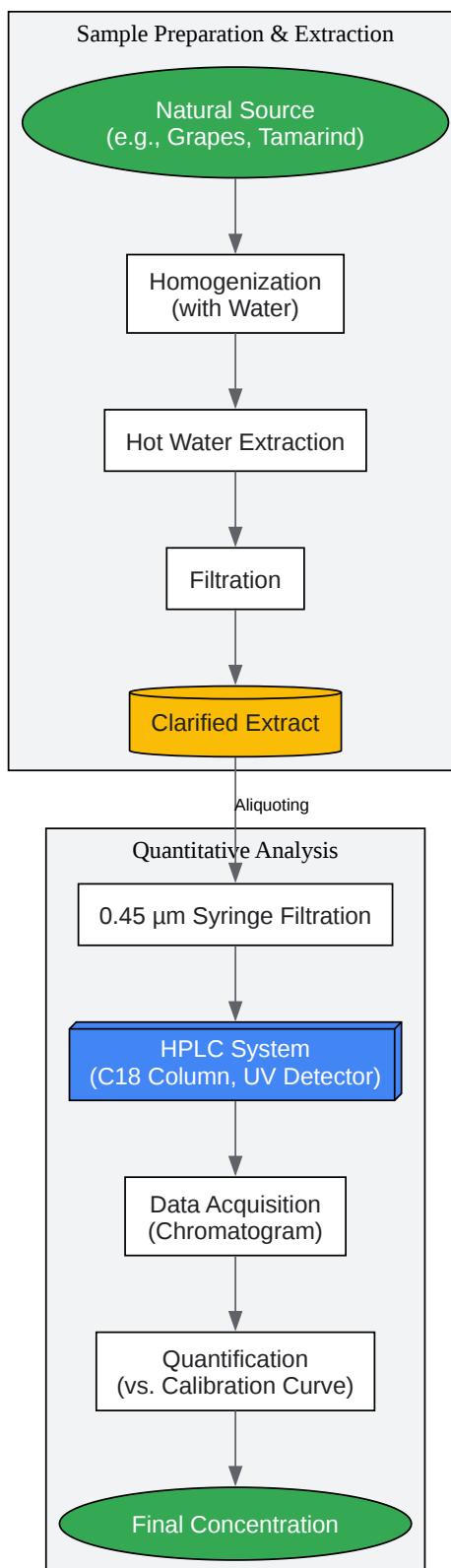
- Sample Preparation:
  - For liquid samples (e.g., wine, fruit juice), filter through a 0.45 µm syringe filter to remove particulates.<sup>[26]</sup>
  - For solid extracts (from Protocol 1), accurately weigh a portion of the sample, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter.

- Chromatographic Conditions:

- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size) is commonly used.[27]
- Mobile Phase: An isocratic mobile phase consisting of an aqueous phosphate buffer (e.g., 20-50 mM potassium phosphate monobasic) adjusted to an acidic pH (e.g., pH 2.8) is typical.[15][25] This ensures the organic acids are in their protonated form for better retention.
- Flow Rate: 0.5 - 1.0 mL/min.[15]
- Detection: UV detection at 210-214 nm is suitable for detecting the carboxyl functional group of tartaric acid.[15][26]

- Calibration and Quantification:

- Prepare a series of standard solutions of known concentrations of L-(+)-tartaric acid in the mobile phase.
- Inject the standards to generate a calibration curve by plotting peak area against concentration. The curve should demonstrate linearity ( $R^2 > 0.999$ ).[15][27]
- Inject the prepared sample. Determine the concentration of tartaric acid in the sample by interpolating its peak area on the calibration curve.



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General Workflow for Tartrate Extraction and HPLC Quantification.

## Conclusion

Tartrate salts are significant natural products, with their occurrence being highly concentrated in specific plant species, most notably grapes and tamarinds. The primary salt, potassium bitartrate, is a direct byproduct of the winemaking industry, making it a readily available commercial product derived from a natural source. The biosynthesis from L-ascorbic acid in grapevines is a key metabolic pathway that dictates the final concentration of this critical acid in the fruit. Understanding the natural distribution, concentration, and biosynthesis of tartrates is essential for quality control in the food and beverage industry and for leveraging these compounds as bio-based chemicals. The analytical protocols outlined provide robust and reproducible methods for the accurate quantification of tartrates, which is fundamental for research and industrial applications.

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